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Abstract

This document provides a comprehensive technical overview of NU6102, a potent and
selective ATP-competitive inhibitor of cyclin-dependent kinases (CDKSs), primarily targeting
CDK1 and CDK2.[1][2] Since its discovery, NU6102 has served as a valuable tool for studying
the roles of these kinases in cell cycle regulation and as a lead compound for the development
of anti-cancer therapeutics. This whitepaper details the discovery of NU6102, its chemical
structure, and its mechanism of action. It consolidates quantitative data on its inhibitory activity
and provides detailed experimental protocols for key assays used in its characterization. Visual
diagrams of relevant signaling pathways and experimental workflows are included to facilitate a
deeper understanding of its biological context and evaluation.

Discovery and Chemical Structure

NU6102, with the chemical name 4-((6-(Cyclohexylmethoxy)-9H-purin-2-
yl)amino)benzenesulfonamide, was identified through a structure-based drug design approach
aimed at developing potent and selective CDK inhibitors.[1][3] Its discovery was a significant
advancement from earlier lead compounds, demonstrating substantially improved potency.[2]

Chemical Structure:
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Molecular Formula: Ci1sH22NeO3S[5]

Molecular Weight: 402.47 g/mol [5]

CAS Number: 444722-95-6[5]

IUPAC Name: 4-[[6-(cyclohexylmethoxy)-9H-purin-2-yllamino]benzenesulfonamide[4]

The chemical structure of NU6102 features a purine scaffold, a common feature in ATP-

competitive kinase inhibitors, with substitutions at the C2 and C6 positions that contribute to its

potency and selectivity. The sulfonamide group plays a crucial role in its interaction with the

kinase active site.[1][3]

Quantitative Data

The inhibitory activity of NU6102 has been characterized against a panel of kinases,

demonstrating high potency for CDK1 and CDK2 and selectivity over other kinases.

Table 1: In vitro Inhibitory Activity of NU6102 against Various Kinases

Kinase Target ICs0 (NM)
CDK1/cyclin B 9.5[1][3]
CDK2/cyclin A 5.4[1][3]
CDK4 1600[1]
DYRK1A 900[1]
PDK1 800[1]
ROCKII 600[1]
Table 2: Cellular Activity of NU6102
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Cell Line Assay Value (pM) Reference
SKUT-1B LCso (24h exposure) 2.6 [5]
CDK2 WT MEFs Glso 14 [5]
CDK2 KO MEFs Glso >30 [5]

Mechanism of Action

NU6102 exerts its biological effects primarily through the competitive inhibition of ATP binding
to CDK1 and CDK2. These kinases are critical regulators of cell cycle progression.

o CDKZ1/Cyclin B: Essential for the G2/M transition and entry into mitosis.

e CDK2/Cyclin E and CDK2/Cyclin A: Play key roles in the G1/S transition and S-phase
progression, respectively.

By inhibiting these kinases, NU6102 induces cell cycle arrest, primarily at the G2/M phase, and
can lead to cytotoxicity in cancer cells.[1][2] A key downstream effect of CDK2 inhibition by
NUG6102 is the prevention of Retinoblastoma (Rb) protein phosphorylation.
Hypophosphorylated Rb remains active and sequesters E2F transcription factors, thereby
blocking the expression of genes required for S-phase entry and DNA replication.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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